Papaverine nicotinate

概要

説明

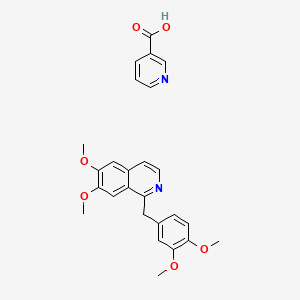

Papaverine nicotinate is a compound formed by the combination of papaverine and nicotinic acid. Papaverine is an opium alkaloid antispasmodic drug primarily used to treat visceral spasms and vasospasms. It is known for its vasodilatory properties, which help in relaxing smooth muscles and increasing blood flow. Nicotinic acid, also known as niacin, is a form of vitamin B3 that plays a crucial role in various metabolic processes. The combination of these two compounds results in this compound, which is used for its enhanced vasodilatory effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of papaverine involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with homoveratrylamine, followed by cyclization and demethylation. The final step involves the esterification of papaverine with nicotinic acid to form papaverine nicotinate. The reaction conditions typically involve the use of solvents like xylene and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. A one-pot synthesis method has been developed, which uses xylene as the solvent and achieves a purity of 99.6% with an overall yield of 63% . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.

化学反応の分析

Hydrolysis Reactions

Papaverine nicotinate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield papaverine and nicotinic acid. This reaction is critical for its metabolic breakdown and structural analysis.

Reaction Conditions and Products

Mechanistic Insights

-

The ester group (-COO-) is susceptible to nucleophilic attack by water or hydroxide ions.

-

Methoxy groups on the isoquinoline ring stabilize intermediates via resonance but do not impede hydrolysis .

Oxidation Reactions

Oxidative degradation pathways have been studied for papaverine, but direct data on this compound remains limited. Extrapolations from structural analogs suggest potential reactivity:

Permanganate-Mediated Oxidation

Papaverine’s isoquinoline core undergoes oxidation with KMnO₄ under varying pH conditions, yielding:

-

6,7-dimethoxyisoquinoline-1-carboxylic acid (pH 7–8)

-

Cinchomeronic acid (pyridine-2,3,4-tricarboxylic acid) under strong acidic conditions .

For this compound, similar oxidation of the isoquinoline moiety is plausible, though ester hydrolysis may precede full degradation.

CYP450-Mediated Oxidation

In vitro studies on papaverine show hepatic cytochrome P450 (CYP) enzymes, particularly CYP105D18, catalyze N-oxidation to form papaverine N-oxide . While unconfirmed for the nicotinate ester, metabolic conversion via esterases followed by CYP-mediated oxidation is a probable pathway .

Reduction Reactions

Reductive pathways are less documented but theoretically significant:

Catalytic Hydrogenation

The pyridine ring in nicotinic acid and aromatic systems in papaverine may undergo hydrogenation. For example:

-

Nicotinic acid → Nipecotic acid (hexahydronicotinic acid) under H₂/Pd catalysis.

-

Partial reduction of the isoquinoline ring to tetrahydroisoquinoline derivatives .

No direct experimental data exists for this compound, but analogous reductions are feasible under high-pressure H₂ and metal catalysts (e.g., Raney nickel) .

Metabolic Reactions

In vivo, this compound is metabolized via:

-

Esterase-mediated hydrolysis (primary pathway) to release papaverine and nicotinic acid .

-

Subsequent O-demethylation of papaverine’s methoxy groups by hepatic enzymes, forming phenolic metabolites .

-

Glucuronidation/Sulfation of hydroxylated metabolites for renal excretion .

Key Metabolic Pathways

| Enzyme System | Reaction | Product |

|---|---|---|

| Esterases | Hydrolysis | Papaverine + Nicotinic acid |

| CYP3A4/CYP2C9 | O-demethylation | 4′-Desmethylpapaverine |

| UGT1A9 | Glucuronidation | Papaverine glucuronide |

Stability Under Physiological Conditions

-

pH Sensitivity : Stable at neutral pH (6.8–7.4) but hydrolyzes rapidly in acidic (stomach) or alkaline (intestinal) environments .

-

Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts .

Synthetic Modifications

While not direct reactions, synthetic routes inform reactivity:

-

Re-esterification : Papaverine reacts with nicotinyl chloride in anhydrous DMF to reform the ester linkage.

-

Bischler-Napieralski Cyclization : Used in papaverine synthesis; irrelevant to the nicotinate ester but highlights isoquinoline reactivity .

Unexplored Reactivity

科学的研究の応用

Pharmacological Applications

-

Smooth Muscle Relaxation

- Gastrointestinal Spasms : Papaverine is commonly used to relieve spasms in the gastrointestinal tract, bile ducts, and ureters . It acts by relaxing smooth muscles, which can alleviate conditions such as colicky pain.

- Vasodilation : It is utilized as a cerebral and coronary vasodilator, particularly during surgical procedures like coronary artery bypass surgery .

- Erectile Dysfunction

- Cryopreservation

- Migraine Prophylaxis

Anticancer Research

Recent studies have highlighted the anticancer potential of papaverine nicotinate:

- Cell Cycle Arrest : Research indicates that papaverine can induce cell cycle arrest in tumorigenic cell lines such as A549 (adenocarcinoma) and MDA-MB-231 (breast cancer) cells. This effect is attributed to its ability to influence mitochondrial function and apoptosis pathways .

- Radiosensitization : Papaverine has been shown to enhance tumor oxygenation and improve responses to radiation therapy in solid tumors, suggesting its utility in combination therapies for cancer treatment .

Case Study 1: Erectile Dysfunction Treatment

A clinical trial involving 48 patients demonstrated that intracavernous papaverine significantly improved erectile function compared to placebo. The study noted a dose-dependent relationship with side effects like priapism occurring more frequently at higher doses .

Case Study 2: Anticancer Effects

In a study focused on A549 cells, exposure to papaverine resulted in increased cell death rates and alterations in mitochondrial activity. These findings suggest that papaverine's mechanism may involve multiple pathways affecting cancer cell metabolism .

Data Summary Table

作用機序

Papaverine nicotinate exerts its effects primarily through the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases in smooth muscles. This inhibition leads to an increase in intracellular levels of cAMP and cGMP, resulting in the relaxation of smooth muscles and vasodilation . The molecular targets include phosphodiesterases and calcium channels, which play a crucial role in regulating smooth muscle contraction and relaxation .

類似化合物との比較

Papaverine nicotinate can be compared with other similar compounds, such as:

Papaverine: While papaverine alone is effective as a vasodilator, the addition of nicotinic acid enhances its vasodilatory effects.

Nicotinic Acid: Nicotinic acid alone is used for its role in metabolism and as a vasodilator, but its combination with papaverine provides synergistic effects.

Other Opium Alkaloids: Compounds like morphine, codeine, thebaine, and noscapine are also derived from opium but have different pharmacological actions.

生物活性

Papaverine nicotinate is a compound derived from the combination of papaverine, an opium alkaloid known for its antispasmodic properties, and nicotinic acid (niacin), which plays a crucial role in various metabolic processes. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily functions as a phosphodiesterase inhibitor , particularly targeting phosphodiesterase types 10A and 5. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of smooth muscle tissues and vasodilation. Specifically, the compound enhances blood flow by dilating coronary, cerebral, and pulmonary arteries, which is critical in treating conditions involving spasms and vasospasms .

Pharmacological Effects

The pharmacological profile of this compound includes a variety of biological activities:

- Vasodilatory Effects : The compound is effective in relaxing smooth muscles, thereby increasing blood flow to various tissues. This property is beneficial in treating conditions such as gastrointestinal and biliary colic .

- Anticancer Activity : Recent studies have indicated that this compound exhibits selective anti-proliferative effects on tumor cells. For instance, it has shown significant cytotoxicity against human hepatoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity . The compound's effectiveness is enhanced when complexed with metal ions like gold(III), further improving its anticancer properties .

- Neuroprotective Effects : Research suggests that this compound may also have neuroprotective effects through its ability to increase cerebral blood flow and reduce vascular resistance in the brain .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Erectile Dysfunction : A study demonstrated that papaverine hydrochloride, a related compound, effectively induced erections in patients when administered intracavernously. However, smoking was found to interfere with this effect, underscoring the importance of environmental factors on drug efficacy .

- Anticancer Studies : In vitro studies revealed that this compound inhibited cell proliferation in various cancer cell lines. For example:

- Neuropharmacology : Chronic administration of papaverine has been linked to cognitive deficits in animal models, suggesting that while it has therapeutic benefits, it may also pose risks for neurological health if not monitored properly .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Primary Action | Notable Effects |

|---|---|---|

| Papaverine | Vasodilator | Treats visceral spasms; potential neurotoxic effects |

| Nicotinic Acid | Metabolic role | Enhances lipid metabolism; vasodilatory effects |

| This compound | Vasodilator & Anticancer | Increased blood flow; selective cytotoxicity |

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4.C6H5NO2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;8-6(9)5-2-1-3-7-4-5/h5-8,10-12H,9H2,1-4H3;1-4H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAQBIPXGQGMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC(=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169899 | |

| Record name | Nicotinic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-09-0 | |

| Record name | 3-Pyridinecarboxylic acid, compd. with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaverine nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, compound with 1-((3,4-dimethoxyphenyl)methyl)-6,7-dimethoxyisoquinoline (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinic acid, compound with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVERINE NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI79900B09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。